molecular formula C19H21ClN2O2S B2826846 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide CAS No. 1005305-81-6

3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide

Cat. No. B2826846
CAS RN: 1005305-81-6
M. Wt: 376.9
InChI Key: DXRWWYPJYVVMHG-UHFFFAOYSA-N
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Description

The compound is a propanamide derivative with a thiophene and a quinoline group. Propanamides are amides derived from propanoic acid, and they often exhibit various biological activities . Thiophene is a five-membered heterocyclic compound containing sulfur . Quinolines are aromatic compounds that are structurally similar to benzene and pyridine .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Thiophene rings can undergo electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Propanamides, thiophenes, and quinolines each have their own typical properties .

Scientific Research Applications

Quinoline Derivatives in Cancer Research

Quinoline derivatives have been widely studied for their anticancer activities. These compounds exhibit a broad spectrum of biological and biochemical activities, including effective anticancer activity. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, facilitating their exploration as inhibitors of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer drug development (Solomon & Lee, 2011).

Fluorescent Chemosensors

Quinoline-based compounds, due to their structural properties, have been developed as fluorescent chemosensors for metal ions in aqueous media. A study highlights the synthesis of a quinoline derivative acting as a remarkable "off-on fluorescence type" chemosensor for Zn2+. This sensor showed significant fluorescence enhancement upon Zn2+ binding, demonstrating its potential for detecting and quantifying Zn2+ in water samples, with clear distinction from Cd2+ (Kim et al., 2016).

Heterocyclic Quinone Methides

Research into the reactions of heterocyclic quinone methides derived from quinoline precursors has contributed to the synthesis of novel organic compounds. These studies explore the potential of quinoline derivatives in creating complex molecules through reactions such as dimerization and Diels-Alder cycloadditions, which are pivotal in organic synthesis and medicinal chemistry (Chauncey & Grundon, 1990).

Synthesis of Thieno[2,3-c]quinolines

The synthesis of thieno[2,3-c]quinolines and related compounds involves intricate chemical reactions that yield structurally complex and biologically active molecules. These synthetic routes and the unique properties of the resulting compounds highlight the significant role of quinoline and thiophene derivatives in the development of new materials and pharmaceuticals (Nowacki & Wojciechowski, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene derivatives exhibit various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

The safety and hazards associated with a compound depend on its exact structure and how it’s used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. Given the biological activities associated with propanamides, thiophenes, and quinolines, it could be interesting to explore the biological activity of this compound .

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-19(2,12-20)18(24)21-14-7-8-15-13(11-14)5-3-9-22(15)17(23)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRWWYPJYVVMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2,2-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

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